Di-o-tolyl-phosphate-d14
Description
Properties
Molecular Formula |
C₁₄HD₁₄O₄P |
|---|---|
Molecular Weight |
292.33 |
Synonyms |
Bis(2-methylphenyl) Ester Phosphoric Acid-d14; Di-o-Cresyl Hydrogen Phosphate-d14; Di-o-cresyl Phosphate-d14; Di-o-tolyl Phosphate-d14; Phosphoric Acid Di-o-tolyl Ester-d14 |
Origin of Product |
United States |
Synthesis and Isotopic Modification of Di O Tolyl Phosphate D14
Strategies for Deuteration in Phosphate (B84403) Ester Synthesis
The introduction of deuterium (B1214612) into the di-o-tolyl phosphate structure is achieved by using a deuterated precursor, specifically o-cresol-d7 (B566161). The synthesis of this precursor can be approached through two primary methodologies: catalytic deuteration and hydrogen/deuterium exchange reactions.
Catalytic Deuteration Approaches
Catalytic deuteration offers a direct method for incorporating deuterium into aromatic compounds like o-cresol (B1677501). This approach typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a deuterium source. The reaction is generally carried out in an autoclave under elevated temperature and pressure. For the synthesis of o-cresol-d7, both the aromatic ring protons and the methyl protons are replaced with deuterium.
One plausible catalytic approach involves the use of a dual-function catalyst system that combines a metal catalyst for hydrogenation/dehydrogenation with a solid acid catalyst. For instance, a combination of Pd/C with a zeolite, such as HZSM-5, can facilitate the deuteration of phenolic compounds. The reaction would be conducted in a deuterium-rich environment, for example, using D2O as the deuterium source under high temperature and pressure. The platinum group metals are effective for H-D exchange reactions with heavy water.
A flow synthesis method has also been developed for the production of deuterated aromatic compounds, which can offer higher reaction efficiency and throughput compared to traditional batch methods. tn-sanso.co.jp This method utilizes a flow-type microwave reactor and a platinum on alumina (B75360) catalyst with D2O as the deuterium source. tn-sanso.co.jp Such a system could be adapted for the continuous production of o-cresol-d7.
Hydrogen/Deuterium Exchange Methodologies
Hydrogen/Deuterium (H/D) exchange reactions provide an alternative route to deuterated precursors. These reactions can be catalyzed by acids, bases, or metals. wikipedia.org For the synthesis of o-cresol-d7, a combination of exchange methods would be necessary to deuterate both the aromatic ring and the methyl group.
Acid-catalyzed H/D exchange is effective for incorporating deuterium into aromatic rings. mdpi.com The ortho and para positions of phenol (B47542) are readily deuterated upon heating in the presence of a deuterium source like D2O. researchgate.net To achieve full deuteration of the aromatic ring in o-cresol, more forcing conditions, such as the use of a strong acid catalyst (e.g., D2SO4) or high temperatures in supercritical D2O, might be required to also exchange the meta-protons. researchgate.net
Base-catalyzed exchange can be employed for the deuteration of the methyl group. In the presence of a strong base and a deuterium source, the protons of the methyl group can be abstracted and replaced by deuterium. A process for preparing deuterated compounds by treating an organic compound in heavy water under high-temperature and high-pressure conditions has been described. google.com
A comprehensive H/D exchange strategy for o-cresol could involve a multi-step process: first, an acid-catalyzed exchange to deuterate the aromatic ring, followed by a base-catalyzed exchange for the methyl group, or a one-pot reaction under conditions that facilitate both types of exchange.
Precursor Chemistry and Reaction Pathways for Di-o-tolyl-phosphate-d14 Formation
The key precursor for the synthesis of this compound is o-cresol-d7. Once this deuterated precursor is obtained with high isotopic purity, the next step is the phosphorylation to form the diaryl phosphate. There are several established methods for the phosphorylation of phenols that can be adapted for this synthesis.
A common and effective method involves the reaction of the phenol with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base. The reaction proceeds via the nucleophilic attack of the deprotonated phenol (phenoxide) on the phosphorus center, followed by the displacement of chloride ions. To synthesize this compound, two equivalents of o-cresol-d7 would be reacted with one equivalent of POCl3. The resulting triester is then hydrolyzed to the desired diaryl hydrogen phosphate.
Alternatively, a one-pot synthesis can be employed using a mixture of triethyl phosphate and phosphorus pentoxide. researchgate.net This method has been shown to be efficient for the phosphorylation of various phenols, affording the corresponding phosphate derivatives in good yields. researchgate.net The reaction of o-cresol-d7 with this reagent mixture at an elevated temperature would lead to the formation of the desired product.
Another approach is the use of H-phosphonates for the phosphorylation of phenols. This method offers a milder alternative to the use of phosphorus oxychloride. Biocatalytic phosphorylation using kinases has also emerged as a selective and environmentally friendly method for the phosphorylation of phenols, although its application for the synthesis of diaryl phosphates would require specific enzyme engineering. nih.govchemrxiv.org
A plausible reaction scheme for the synthesis of this compound is as follows:
Preparation of the Phosphorylating Intermediate: Reaction of phosphorus oxychloride with one equivalent of a non-deuterated alcohol (e.g., ethanol) in the presence of a base to form an alkyl dichlorophosphate (B8581778).
Reaction with Deuterated Precursor: The alkyl dichlorophosphate is then reacted with two equivalents of o-cresol-d7 to form a mixed triester.
Hydrolysis: The resulting triester is selectively hydrolyzed to remove the non-deuterated alkyl group, yielding this compound.
Purification and Isotopic Purity Assessment of this compound
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and any partially deuterated species. A typical purification protocol for organophosphate esters involves several steps.
Initially, the reaction mixture can be washed with a dilute aqueous acid solution, followed by a wash with water to remove any inorganic salts and water-soluble impurities. The organic layer is then dried over an anhydrous salt such as sodium sulfate. Further purification can be achieved through column chromatography on silica (B1680970) gel, using a suitable eluent system such as a mixture of hexane (B92381) and ethyl acetate. For solid products, recrystallization from an appropriate solvent can be an effective final purification step.
The assessment of isotopic purity is crucial for deuterated compounds. This is typically determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the synthesized compound, confirming the incorporation of 14 deuterium atoms. The isotopic distribution pattern in the mass spectrum will show a significant shift to a higher mass-to-charge ratio (m/z) compared to the non-deuterated analogue. The relative intensities of the isotopic peaks can be used to calculate the percentage of deuteration.
Nuclear Magnetic Resonance Spectroscopy: ¹H NMR spectroscopy is a powerful tool to assess isotopic purity. In a highly deuterated compound like this compound, the proton signals corresponding to the tolyl groups should be absent or significantly diminished. The presence of any residual proton signals would indicate incomplete deuteration. ²H (Deuterium) NMR will show signals at the chemical shifts corresponding to the positions of deuterium incorporation, confirming the success of the deuteration process. wikipedia.orgmagritek.com
Structural Characterization of Deuterated Analogs (e.g., NMR, IR Spectroscopy for Deuterium Incorporation)
The structural characterization of this compound relies on a combination of spectroscopic techniques to confirm the molecular structure and the successful incorporation of deuterium.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
²H NMR: This is the most direct method to observe the incorporated deuterium. The ²H NMR spectrum of this compound is expected to show two main signals: one for the aromatic deuterons and another for the methyl deuterons, with chemical shifts similar to their proton counterparts in the non-deuterated compound. researchgate.netresearchgate.net
³¹P NMR: Phosphorus-31 NMR provides information about the chemical environment of the phosphorus atom. For a diaryl hydrogen phosphate, a single peak is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift will be characteristic of this class of organophosphorus compounds. tandfonline.comnih.govhuji.ac.il The coupling between phosphorus and the ortho-protons (or deuterons) of the tolyl groups, if resolved, would provide further structural confirmation.
¹³C NMR: The ¹³C NMR spectrum will show the carbon skeleton of the molecule. The signals for the deuterated carbons will exhibit characteristic splitting patterns due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated compound.
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the incorporation of deuterium by observing the characteristic vibrational frequencies of C-D bonds. The C-H stretching vibrations in aromatic and methyl groups typically appear in the range of 2850-3100 cm⁻¹. Upon deuteration, these bands will shift to lower wavenumbers, typically in the range of 2100-2300 cm⁻¹, due to the heavier mass of deuterium. rsc.orglibretexts.orglibretexts.org The absence or significant reduction in the intensity of C-H stretching bands and the appearance of strong C-D stretching bands are clear indicators of successful deuteration. researchgate.net The P-O-C and P=O stretching vibrations will also be present in the spectrum, providing confirmation of the phosphate ester structure.
Interactive Data Table: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Observations |
| ²H NMR | Signal for aromatic deuterons (approx. 7.0-7.4 ppm), Signal for methyl deuterons (approx. 2.2 ppm) |
| ³¹P NMR | Single peak characteristic of a diaryl hydrogen phosphate |
| ¹³C NMR | Signals for aromatic and methyl carbons with C-D coupling |
| IR Spectroscopy | C-D stretching vibrations (approx. 2100-2300 cm⁻¹), Absence of significant C-H stretching (2850-3100 cm⁻¹), P-O-C and P=O stretching bands |
| High-Resolution MS | Molecular ion peak corresponding to the mass of C₁₄H D₁₄O₄P |
Advanced Analytical Methodologies Employing Di O Tolyl Phosphate D14
Isotope Dilution Mass Spectrometry (ID-MS) for Quantitative Analysis
Isotope Dilution Mass Spectrometry (ID-MS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes. The use of a stable isotope-labeled internal standard, such as Di-o-tolyl-phosphate-d14, is fundamental to this approach.
Isotope dilution is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched standard of the analyte to a sample. oup.com The underlying principle is that the isotopically labeled standard (e.g., DOTP-d14) is chemically identical to the native analyte (e.g., DOTP) and will therefore behave identically during sample extraction, cleanup, and ionization in the mass spectrometer. nih.gov
A known concentration of DOTP-d14 is spiked into the sample prior to any sample preparation steps. oup.com During analysis, the mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass-to-charge ratio (m/z) difference. By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled standard, the concentration of the native analyte in the original sample can be accurately calculated. This method effectively compensates for the loss of analyte during sample processing and for any suppression or enhancement of the analyte signal (matrix effects) during mass spectrometric detection. nih.gov The use of stable isotope analogs as internal standards provides the highest degree of accuracy and precision in quantitative analysis. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of OPE metabolites in various matrices due to its high selectivity and sensitivity. sciengine.comresearchgate.net In this context, this compound is employed as an internal standard for the quantification of its non-labeled counterpart, Di-o-tolyl-phosphate (DOTP), a metabolite of tri-o-cresyl phosphate (B84403). hhearprogram.orgnih.gov
The methodology typically involves the separation of the target analytes from the sample matrix using liquid chromatography, followed by their detection with a tandem mass spectrometer. nih.gov The use of DOTP-d14 allows for accurate quantification by correcting for any variability throughout the analytical process. LC-MS/MS methods are often validated to ensure they meet specific criteria for accuracy, precision, and linearity. nih.gov
Below is a table summarizing typical parameters for an LC-MS/MS method for OPE metabolites where this compound would be used as an internal standard.
| Parameter | Typical Value/Range |
| Linearity (R²) | >0.99 |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Recovery | 70% - 120% |
| Intra-day Precision (RSD) | <15% |
| Inter-day Precision (RSD) | <20% |
This table presents representative performance data for LC-MS/MS methods for OPE metabolites, for which this compound is a suitable internal standard.
Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers several advantages over conventional LC-MS/MS, including higher resolution, faster analysis times, and improved sensitivity. nih.govresearchgate.net The use of sub-two-micron particle columns in UHPLC allows for more efficient separations. researchgate.net
In the analysis of OPE metabolites, UHPLC-MS/MS methods coupled with isotope dilution using standards like this compound provide a robust and high-throughput analytical solution. cdc.gov These methods are capable of detecting and quantifying a wide range of OPE metabolites at very low concentrations in complex matrices such as urine. nih.govresearchgate.net The enhanced speed of UHPLC-MS/MS is particularly beneficial for large-scale biomonitoring studies. nih.gov
The following table outlines typical performance characteristics of a UHPLC-MS/MS method for OPE metabolite analysis utilizing this compound.
| Parameter | Typical Value/Range |
| Method Detection Limits (MDLs) | 0.03 - 1.13 ng/mL |
| Recovery Rates | 73.4% - 127.1% |
| Intra-day Precision (RSD) | <14% |
| Inter-day Precision (RSD) | <14% |
| Sample Volume | 200 µL |
This table illustrates typical performance metrics for UHPLC-MS/MS analysis of OPE metabolites, where this compound serves as an internal standard. researchgate.net
Sample Preparation Techniques for Complex Matrices
The analysis of OPE metabolites in complex matrices like urine requires effective sample preparation to remove interferences and enrich the target analytes. This compound is added at the beginning of this process to monitor and correct for any losses.
Solid-phase extraction (SPE) is a widely used sample preparation technique for the analysis of OPE metabolites in aqueous samples. nih.govunav.edu It is employed to concentrate the analytes of interest and to remove matrix components that can interfere with the analysis. The choice of SPE sorbent is critical and depends on the physicochemical properties of the target analytes. For OPE metabolites, polymeric reversed-phase sorbents are often used. researchgate.net
A typical SPE protocol involves conditioning the sorbent, loading the sample (to which this compound has been added), washing the sorbent to remove interferences, and finally eluting the analytes with a suitable organic solvent. This process not only enriches the analytes but also significantly reduces matrix effects, leading to more reliable quantification. nih.gov
In humans and other organisms, OPE metabolites can be conjugated with molecules such as glucuronic acid, forming more water-soluble compounds that are readily excreted in urine. nih.govnih.gov To quantify the total exposure to the parent OPE, it is often necessary to measure both the free and conjugated forms of the metabolites.
Enzymatic hydrolysis is a common step in sample preparation for the analysis of total OPE metabolites. nih.govsciengine.com This process utilizes enzymes, such as β-glucuronidase, to cleave the conjugate bond, releasing the free metabolite. cdc.govsigmaaldrich.com The hydrolysis is typically carried out by incubating the urine sample with the enzyme at an optimized temperature and pH before proceeding with extraction and analysis. sigmaaldrich.comresearchgate.net The use of this compound as an internal standard, added before the hydrolysis step, is crucial for accurately quantifying the total concentration of Di-o-tolyl-phosphate, as it accounts for any variability in the hydrolysis efficiency as well as subsequent extraction and analysis steps.
Method Validation and Quality Assurance in Quantitative Analysis
In the quantitative analysis of organophosphate esters and their metabolites, rigorous method validation is essential to ensure the reliability and accuracy of the data. The use of isotopically labeled internal standards, such as this compound, is a cornerstone of advanced analytical methodologies, particularly those employing mass spectrometry. This section details the validation parameters and quality assurance protocols that demonstrate the robustness of methods utilizing this internal standard.
Assessment of Linearity, Sensitivity, and Detection Limits
The validation of an analytical method begins with establishing its linear range, sensitivity, and the lowest concentration of an analyte that can be reliably detected. In methods quantifying organophosphate metabolites, this compound is used as an internal standard to ensure precision.
Linearity: The linearity of a method is assessed by creating multi-point calibration curves that plot the analyte concentration against the instrument response. For methods analyzing metabolites of organophosphate flame retardants (OPFRs) in urine, ten-point calibration curves are often prepared. nih.gov These curves typically cover a concentration range from 0.05 ng/mL to 100 ng/mL for some analytes and 0.05 ng/mL to 40 ng/mL for others, including Di-o-cresyl phosphate (DoCP), the non-labeled analogue of the internal standard. nih.gov The linearity is confirmed by the coefficient of determination (R²), which consistently exceeds 0.99, indicating a strong linear relationship. nih.gov In the analysis of organophosphate esters (OPEs) in milk powder, matrix-matched calibration curves with a 1/x2 weighting factor also yield regression line coefficients between 0.9938 and 0.9999. researchgate.net
Sensitivity and Detection Limits: Analytical sensitivity is defined as the lowest analyte concentration that can be measured with acceptable accuracy and precision, expressed as the limit of detection (LOD). cdc.gov The LOD is often calculated as three times the standard deviation of the blank measurements. nih.gov For multi-analyte methods quantifying various biomarkers of exposure to flame retardants and plasticizers in urine, the method detection limits (LODs) have been reported to range from 0.05 to 0.5 ng/mL. nih.govsci-hub.se Other highly sensitive methods have achieved LODs for various analytes in the range of 0.001 to 0.50 ng/mL. nih.gov The limits of quantification (LOQs), which are the lowest concentrations that can be quantitatively determined with stated accuracy and precision, were reported to be below 1.5 µg/kg for OPEs in milk powder. researchgate.net
Table 1: Linearity and Detection Limits in Methods Using this compound or Other Isotopic Analogs
Evaluation of Accuracy and Precision
Accuracy and precision are critical performance characteristics that define the reliability of a quantitative method. Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other.
Accuracy: Accuracy is often evaluated through recovery studies using spiked samples at different concentrations. In a validated method for 16 urinary biomarkers, the accuracy ranged from 89% to 118%. nih.govsci-hub.se Another study analyzing OPEs in milk powder reported an average accuracy between 73.5% and 110.2%. researchgate.net For a broader set of environmental contaminants in urine, average recoveries for metabolites of organophosphate esters were found to be between 73% and 139%. nih.gov
Precision: Precision is calculated as the coefficient of variation (%CV) or relative standard deviation (%RSD) from repeated measurements of quality control samples. nih.govnih.gov It is typically assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). For the analysis of urinary biomarkers, inter-day CVs, measured over a month by two different analysts on two separate instrument systems, ranged from 2.1% to 9.8%, which is well within recommended limits. nih.gov Another study reported that all inter- and intra-batch RSD values were below 15%. nih.gov Similarly, a method for analyzing milk powder showed intra- and inter-assay precisions below 8.9% and 11%, respectively. researchgate.net
Table 2: Accuracy and Precision Data from Validated Methods
Internal Standard Performance and Stability Considerations
The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy in quantitative mass spectrometry. sci-hub.se Because it is chemically identical to the target analyte but has a different mass, it co-elutes chromatographically and experiences similar ionization effects and potential losses during sample preparation. ntnu.no This allows for the accurate correction of variations that can occur during extraction, as well as matrix-dependent effects like ion suppression or enhancement. sci-hub.sentnu.no
Performance: The performance of an internal standard is primarily assessed by its recovery and the stability of its signal across an analytical run. Methods often utilize a suite of isotopically labeled standards to quantify multiple analytes, with this compound being specifically used for the quantification of Di-o-cresyl phosphate (DoCP). nih.govnih.gov The use of these standards is crucial for compensating for matrix effects, which can be significant in complex biological samples like urine. nih.govsci-hub.se Studies have noted that when isotope-labeled analogues were not used, higher matrix effects were observed. sci-hub.se The consistent response of the internal standard is monitored during quality control; any significant deviation or interference can lead to the rejection of the analysis for that sample. cdc.gov
Stability: The stability of this compound in stock and working solutions is critical for maintaining the integrity of quantitative data over time. Standard protocols dictate that stock solutions of analytical standards are typically prepared in a suitable solvent like methanol (B129727) or toluene (B28343) and stored at -20°C in amber glass vials. uq.edu.aulgcstandards.com Working solutions are also stored under refrigerated or frozen conditions (-18°C or -20°C) and are generally considered stable for up to six months. eurl-pesticides.eu The compound itself is shipped at room temperature but recommended for long-term storage at -20°C. lgcstandards.com These storage conditions ensure that the concentration of the internal standard remains consistent, which is fundamental for accurate quantification.
Environmental Studies and Geochemical Cycling of Phosphate Esters
Role of Di-o-tolyl-phosphate-d14 as a Tracer in Environmental Fate Research
This compound is the labeled isotopic form of Di-o-tolyl-phosphate, which is a metabolite of the industrial compound tri-o-cresyl phosphate (B84403) (ToCP), a known flame retardant and plasticizer. cymitquimica.comusbio.net In environmental science, isotopically labeled compounds like this compound are invaluable tools. They serve as tracers, internal standards, or surrogate standards in studies designed to track the movement, distribution, and degradation of pollutants in the environment.
When used as an internal or surrogate standard in analytical chemistry, a known amount of the labeled compound is added to an environmental sample (such as water, soil, or air) at the beginning of the analysis. Because the labeled compound has nearly identical chemical and physical properties to its non-labeled counterpart, it experiences similar losses during sample preparation, extraction, and analysis. By measuring the final amount of the labeled standard, scientists can correct for these procedural losses, leading to more accurate and reliable quantification of the target pollutant, in this case, Di-o-tolyl-phosphate. While specific studies detailing its use as a tracer in large-scale environmental fate research are not prevalent in the reviewed literature, its primary application lies in ensuring data quality for the monitoring of the parent compounds and their metabolites in various environmental matrices.
Occurrence and Distribution of Phosphate Ester Diesters (including Di-o-tolyl-phosphate) in Environmental Compartments
Phosphate ester diesters, such as Di-o-tolyl-phosphate (DoCP), are metabolites of parent triester compounds and are also found in the environment as impurities in commercial mixtures or as degradation products. researchgate.net Their distribution across different environmental compartments is governed by the physicochemical properties of the parent compounds and the diesters themselves, as well as the environmental conditions.
Organophosphate esters are frequently detected in various aquatic environments, with concentrations varying widely. who.int Wastewater treatment plants are significant point sources for the release of these compounds into surface waters. netechsales.com While comprehensive data on Di-o-tolyl-phosphate concentrations in aqueous systems is limited, studies on the broader class of tricresyl phosphates (TCPs) indicate their presence. For instance, TCP has been measured in Canadian drinking water at concentrations ranging from 0.4 to 4.3 ng/L and is often found at higher levels in river and lake waters, largely due to its tendency to adsorb to suspended sediments. who.int The hydrolysis of parent tri-o-cresyl phosphate in water leads to the formation of di-o-cresyl phosphate. who.int
General concentrations for total phosphorus in wastewater can range from 4–8 mg/L in municipal influent, with treated effluent concentrations being significantly lower. wwdmag.com However, these figures represent all forms of phosphorus and not specifically organophosphate diesters.
Due to their chemical properties, many organophosphate esters and their metabolites tend to partition from water into solid matrices. Sediments in rivers and lakes can act as sinks for these compounds. who.int For example, concentrations of the parent compound, tricresyl phosphate, have been found at levels up to 1300 ng/g in river sediment and 2160 ng/g in marine sediment. who.int Sewage sludge can also contain these compounds, reflecting their presence in wastewater. researchgate.net
Indoor dust has been identified as a significant reservoir for organophosphate esters, including diesters. A study of house dust from South China and the Midwestern United States detected several di-OPEs. researchgate.net Specifically, bis(2-methylphenyl) phosphate (a synonym for Di-o-tolyl-phosphate) was found in these samples. The median concentrations of total di-OPEs were substantial, indicating widespread indoor contamination. researchgate.net
Below is a table summarizing the median concentrations of selected organophosphate diesters found in house dust in a comparative study.
| Organophosphate Diester | Median Concentration in South China House Dust (ng/g) | Median Concentration in Midwestern U.S. Dust (ng/g) |
|---|---|---|
| bis(2-butoxyethyl) phosphate (BBOEP) | 15.9 | 1580 |
| bis(1-chloro-2-propyl) phosphate (BCIPP) | <LOQ | 90.6 |
| bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) | 33.6 | 234 |
| bis(2-ethylhexyl) phosphate (BEHP) | 654 | 867 |
| bis(2-methylphenyl) phosphate (BMPP/DoCP) | 9.5 | 4.0 |
| diphenyl phosphate (DPHP) | 605 | 6500 |
Data sourced from a study on organophosphate di- and tri-esters in house dust. researchgate.net LOQ = Limit of Quantification.
The presence of organophosphate esters in indoor dust is a strong indicator of their occurrence in indoor air, either in the gas phase or adsorbed to airborne particles. researchgate.net As additive chemicals, they can migrate from consumer products into the surrounding environment. researchgate.net The parent compound, tricresyl phosphate, has been detected in the air at concentrations up to 70 ng/m³. who.int The detection of Di-o-tolyl-phosphate in dust suggests that human exposure can occur through the inhalation of suspended dust particles. researchgate.net
Mechanistic Investigations of Abiotic and Biotic Transformation Pathways
The environmental persistence of phosphate esters is determined by their susceptibility to various transformation processes, including abiotic pathways like hydrolysis and photolysis, and biotic degradation by microorganisms.
Hydrolysis is a key abiotic degradation pathway for phosphate esters in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature. For triaryl phosphates, such as tri-o-cresyl phosphate, hydrolysis is generally slow under neutral or slightly acidic conditions. epa.gov However, the process is significantly faster in alkaline environments. who.int The hydrolysis of the triester results in the formation of the corresponding diester (e.g., Di-o-tolyl-phosphate) and a phenol (B47542). who.int Studies on commercial mixtures of triaryl phosphates have reported degradation half-lives ranging from 52 to 140 days in water. epa.gov For tri-p-cresyl phosphate, a related isomer, the estimated hydrolysis half-life at 25°C is 3.2 years at pH 7, but shortens to 118 days at pH 8 and 11.8 days at pH 9, illustrating the strong influence of pH. nih.gov An abiotic degradation half-life of around 96 days has also been reported for tricresyl phosphate. service.gov.uk
Photolysis , or degradation by light, can also contribute to the transformation of these compounds, particularly in surface waters exposed to sunlight. Studies have shown that tricresyl phosphate can undergo rapid degradation when exposed to ultraviolet (UV) light, with 90 to 100 percent degradation occurring within one hour in one study. service.gov.uk The atmospheric half-life of tricresyl phosphate, based on reactions with hydroxyl radicals, has been estimated to be as short as 9.37 hours. industrialchemicals.gov.au
The following table summarizes reported degradation data for parent tricresyl phosphates.
| Compound | Process | Conditions | Reported Half-life / Degradation Rate | Source |
|---|---|---|---|---|
| Triaryl Phosphates (commercial mixture) | Hydrolysis | Demineralized water, pH 7-8 | 73 days | epa.gov |
| Tri-p-cresyl phosphate | Hydrolysis | Water at 25°C, pH 7 | 3.2 years (estimated) | nih.gov |
| Tri-p-cresyl phosphate | Hydrolysis | Water at 25°C, pH 8 | 118 days (estimated) | nih.gov |
| Tri-p-cresyl phosphate | Hydrolysis | Water at 25°C, pH 9 | 11.8 days (estimated) | nih.gov |
| Tricresyl phosphate | Abiotic Degradation | Aqueous solution | ~96 days | service.gov.uk |
| Tricresyl phosphate | Photolysis | Exposure to UV light | 90-100% degradation in 1 hour | service.gov.uk |
| Tricresyl phosphate | Atmospheric Photolysis | Reaction with OH radicals | 9.37 hours (calculated) | industrialchemicals.gov.au |
Microbial Degradation Pathways of Phosphate Esters
The environmental persistence of phosphate esters is significantly influenced by microbial degradation, a key process in their geochemical cycling. taylorfrancis.com Microorganisms have evolved diverse enzymatic pathways to break down these compounds, utilizing them as sources of carbon, phosphorus, and energy. ebrary.netresearchgate.net The primary mechanism for the microbial degradation of organophosphorus compounds is hydrolysis, which cleaves the ester bonds. oup.comoup.com
Microbial degradation of organophosphate esters is facilitated by a variety of enzymes, including phosphotriesterases, which can hydrolyze the P-O-aryl and P-O-alkyl bonds. taylorfrancis.comoup.com This initial hydrolysis is a crucial detoxification step. oup.com The process can occur through co-metabolism, where the microorganism does not rely on the compound for its primary energy needs, or through mineralization, where the compound is completely broken down to inorganic phosphate. oup.com
Several bacterial and fungal species have been identified as capable of degrading a wide range of organophosphorus compounds. oup.comoup.com Genera such as Aspergillus, Pseudomonas, Chlorella, and Arthrobacter are known to be involved in these degradation processes. taylorfrancis.comresearchgate.net The specific pathways can vary depending on the microbial species and the chemical structure of the phosphate ester. For instance, the degradation of chlorpyrifos (B1668852) primarily leads to 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is then further broken down. ebrary.net
The table below summarizes key enzymes involved in the microbial degradation of phosphate esters and the types of bonds they target.
| Enzyme Class | Bond Targeted | Example Substrates |
| Phosphotriesterases | P-O-Aryl, P-O-Alkyl | Parathion, Paraoxon |
| Esterases | Ester bonds | Various phosphate esters |
| Phosphatases | Phosphate mono- and di-ester bonds | Breakdown products of larger OPEs |
Formation of Di-o-tolyl-phosphate as a Metabolite of Tri-o-cresyl phosphate
Di-o-tolyl-phosphate is a known metabolite of the industrial chemical tri-o-cresyl phosphate (TOCP). cymitquimica.comnih.gov TOCP is recognized for its neurotoxic properties, and its metabolism has been a subject of significant study. nih.govwho.int The formation of di-o-tolyl-phosphate is a result of the biotransformation of TOCP within organisms. nih.gov
Studies in various animal models, including male cats, have demonstrated the presence of di-o-tolyl-phosphate in biological samples following exposure to TOCP. nih.gov In these studies, di-o-cresyl hydrogen phosphate was identified as a predominant metabolite in feces and a major metabolite in urine and bile. nih.gov The formation of this metabolite is part of the detoxification process, though some metabolites of TOCP are more toxic than the parent compound. who.int
The table below outlines the key compounds involved in the metabolic pathway from Tri-o-cresyl phosphate to Di-o-tolyl-phosphate.
| Precursor Compound | Key Metabolic Process | Resulting Metabolite |
| Tri-o-cresyl phosphate (TOCP) | Dearylation | Di-o-tolyl-phosphate |
| Tri-o-cresyl phosphate (TOCP) | Hydroxylation | Hydroxymethyl TOCP |
This compound is an isotopically labeled version of this metabolite, used in research to trace the metabolic fate of TOCP. scbt.comusbio.net
Applications in Exposure Science and Analytical Biomonitoring Research
Quantitative Assessment of Organic Phosphate (B84403) Diesters in Biological Matrices
The quantification of organophosphate diester metabolites in biological fluids is the cornerstone of assessing human exposure to their parent compounds. nih.gov Biomonitoring provides a direct measure of the internal dose, integrating exposure from multiple sources and routes.
Human exposure to tri-o-cresyl phosphate (ToCP) and related isomers is characterized by the quantification of its metabolite, di-o-cresyl phosphate (DoCP), in biological samples. uzh.ch Urine is a preferred matrix for biomonitoring due to its non-invasive collection and its role in excreting metabolites of many environmental contaminants. nih.govnih.gov Blood, including serum and plasma, can also be analyzed to provide complementary information on recent or ongoing exposure.
In these analyses, Di-o-tolyl-phosphate-d14 is employed as an internal standard in a technique known as isotope dilution mass spectrometry. A known quantity of the labeled standard is added to the urine or blood sample at the beginning of the analytical process. Because this compound is chemically identical to the target analyte (DoCP), it behaves similarly during sample extraction, cleanup, and analysis. The mass spectrometer, however, can distinguish between the labeled standard and the native analyte due to their mass difference. By measuring the ratio of the native analyte to the labeled standard, chemists can accurately calculate the concentration of the DoCP biomarker in the original sample, effectively correcting for any sample loss during preparation or fluctuations in instrument response.
Table 1: Representative Data for DoCP Quantification in Urine using this compound
| Parameter | Sample A | Sample B | Sample C |
| Urine Volume (mL) | 2.0 | 2.0 | 2.0 |
| This compound Added (ng) | 5.0 | 5.0 | 5.0 |
| Instrument Response (Analyte Peak Area) | 85,400 | 21,350 | 455,800 |
| Instrument Response (Standard Peak Area) | 98,600 | 97,900 | 99,100 |
| Response Ratio (Analyte/Standard) | 0.866 | 0.218 | 4.600 |
| Calculated DoCP Concentration (µg/L) | 2.17 | 0.55 | 11.5 |
The determination of trace-level analytes like DoCP in complex biological matrices such as urine and blood presents significant analytical challenges. semanticscholar.org These matrices contain numerous endogenous compounds that can interfere with the analysis, a phenomenon known as the "matrix effect," which can suppress or enhance the instrument's signal for the target analyte. Furthermore, the concentrations of exposure biomarkers are often very low, requiring highly sensitive analytical methods.
To address these issues, robust sample preparation techniques are essential. These often include:
Enzymatic Hydrolysis: To release metabolites that may be conjugated (bound) to other molecules in the body, making them easier to detect.
Solid-Phase Extraction (SPE): A common cleanup technique used to isolate the analytes of interest from interfering matrix components and to concentrate the sample, thereby increasing sensitivity.
Derivatization: A chemical modification step that can improve the chromatographic properties and mass spectrometric response of the analyte. uzh.ch
The use of this compound as an internal standard is a critical methodological choice that directly mitigates matrix effects and compensates for variability in extraction recovery. nih.gov By tracking the signal of the known amount of added standard, analysts can normalize the results and ensure high accuracy even with complex samples. Modern analytical platforms, typically involving ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS), provide the necessary sensitivity and selectivity for these demanding analyses. nih.gov
This compound as a Reference Standard for Metabolite Profiling
In the context of metabolite profiling and large-scale biomonitoring studies, reference standards are indispensable for ensuring data quality, comparability, and harmonization across different analytical batches and laboratories. nih.gov this compound functions as an ideal reference material for the quantification of DoCP.
As a reference standard, it provides several key advantages:
Accurate Quantification: It is the basis for the isotope dilution method, which is considered the gold standard for quantitative analysis in mass spectrometry.
Method Validation: It is used to validate the performance of analytical methods by assessing parameters such as accuracy, precision, linearity, and limits of detection.
Quality Control: In high-throughput analysis, quality control (QC) samples spiked with a known concentration of the native analyte and the labeled internal standard are analyzed alongside study samples to monitor and ensure the reliability of the analytical run.
The role of the internal standard is to act as a chemical and analytical surrogate for the native analyte. By comparing the instrumental response of the endogenous DoCP to the known concentration of the added this compound, a precise and accurate concentration can be determined, as illustrated in the simplified calculation below.
Concentration of Analyte = (Signal of Analyte / Signal of Standard) * Concentration of Standard
This ratiometric approach is fundamental to achieving the reliable data needed for robust exposure assessment and epidemiological research.
Challenges and Innovations in Minimizing Isotopic Cross-Contamination in High-Throughput Analysis
While isotope dilution is a powerful technique, a potential challenge, particularly in high-throughput analysis, is isotopic cross-contamination or "crosstalk." This can occur in two primary ways:
Impurity of the Standard: The this compound standard may contain a small amount of the non-labeled analyte (DoCP).
Natural Isotope Abundance: The native DoCP molecule contains naturally occurring heavy isotopes (e.g., ¹³C, ¹⁸O) that can contribute a small signal at the mass-to-charge ratio (m/z) being monitored for the deuterated standard.
If not properly addressed, this crosstalk can lead to inaccuracies in quantification, especially when the concentration of the native analyte is very high compared to the standard, or vice-versa.
Innovations in analytical instrumentation and methodology are key to minimizing this issue. The primary innovation is the use of high-resolution mass spectrometry (HRMS) . nih.gov Unlike lower-resolution instruments, HRMS can measure the mass of a molecule with very high accuracy, allowing it to distinguish between the exact mass of the deuterated standard and the mass of the native analyte that contains naturally occurring heavy isotopes. This capability significantly reduces the risk of signal overlap.
Table 2: High-Resolution Mass Spectrometry for Resolving Analyte and Standard
| Compound | Isotopic Composition | Exact Mass (Da) | Typical HRMS Measurement |
| Di-o-tolyl-phosphate (Analyte) | ¹²C₁₄¹H₁₅¹⁶O₄³¹P | 278.0708 | 278.0709 |
| This compound (Standard) | ¹²C₁₄¹H¹D₁₄¹⁶O₄³¹P | 292.1587 | 292.1588 |
| Analyte + ¹³C₂ (Potential Interference) | ¹³C₂¹²C₁₂¹H₁₅¹⁶O₄³¹P | 280.0775 | 280.0776 |
Additionally, ensuring the high isotopic purity of the this compound standard during its synthesis is crucial. Methodologically, chromatographic separation must be sufficient to ensure that the analyte and standard, which co-elute, are free from other interfering compounds. Careful data processing algorithms can also be applied to correct for known natural isotopic contributions, further enhancing the accuracy of high-throughput analyses.
Emerging Research Directions and Future Methodological Advancements
Development of Novel Analytical Platforms for Deuterated Compounds
The precise quantification of chemical compounds in complex matrices is a cornerstone of modern analytical science. Deuterated compounds, such as Di-o-tolyl-phosphate-d14, are instrumental as internal standards in mass spectrometry-based methods to improve accuracy and precision by correcting for matrix effects and variations in sample processing. lgcstandards.com The development of novel analytical platforms is continuously pushing the boundaries of sensitivity and selectivity for these labeled molecules.
Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become a leading technique for the analysis of drugs, metabolites, and environmental contaminants. mdpi.com The use of deuterated standards like this compound is crucial for methods such as isotope dilution analysis, which provides highly accurate quantification. Recent advancements focus on enhancing ionization efficiency, reducing signal suppression from co-eluting matrix components, and developing more robust chromatographic separation techniques that can resolve complex mixtures.
Future developments are geared towards hyphenated techniques with higher resolving power, such as comprehensive two-dimensional liquid chromatography (LCxLC) coupled with high-resolution mass spectrometry (HRMS). These platforms offer enhanced peak capacity and separation, which is critical for differentiating isomers and identifying trace-level contaminants in challenging samples. Furthermore, the exploration of novel ionization sources, such as ambient ionization techniques, aims to simplify sample preparation and enable high-throughput analysis, which is vital for large-scale environmental monitoring or metabolomics studies.
Table 1: Comparison of Analytical Platforms for Deuterated Compound Analysis
| Analytical Platform | Principle | Advantages for Deuterated Compounds | Emerging Advancements |
|---|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | High selectivity and sensitivity; widely used for isotope dilution methods. | Development of more sensitive mass analyzers and faster scanning speeds. |
| HRMS (e.g., Orbitrap, TOF) | Chromatographic separation followed by highly accurate mass measurement. | Enables identification of unknown compounds and provides high confidence in molecular formula confirmation. | Integration with advanced data processing software for complex data analysis. |
| LCxLC-MS | Two-dimensional chromatographic separation for enhanced resolution. | Superior separation power for extremely complex samples (e.g., environmental matrices, biological fluids). | Miniaturization and improved interfacing between the two LC dimensions and the MS. |
| Ambient Ionization MS | Direct ionization of samples from surfaces with minimal preparation. | Rapid analysis and high-throughput screening capabilities. | Development of new ionization sources with improved sensitivity and broader applicability. |
Advanced Computational Modeling for Deuteration Impact on Chemical Reactivity and Fate
Computational chemistry provides powerful tools to predict and understand the subtle but significant effects of isotopic substitution on the behavior of molecules. For this compound, advanced computational modeling can elucidate the impact of deuteration on its chemical reactivity and environmental fate, primarily through the investigation of the kinetic isotope effect (KIE).
The KIE arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. mdpi.com This difference can lead to slower reaction rates for processes that involve the cleavage of a C-D bond compared to a C-H bond. Computational models, using quantum chemical methods like Density Functional Theory (DFT), can calculate the vibrational frequencies of both the deuterated and non-deuterated molecules and their transition states for specific reactions. These calculations allow for the prediction of the magnitude of the KIE for metabolic pathways or environmental degradation processes.
For this compound, this modeling can predict its metabolic stability. If a key metabolic step involves the breaking of a C-H bond on the tolyl group, the deuterated version would likely exhibit slower metabolism. uniupo.itnih.gov This has significant implications in drug discovery for improving pharmacokinetic profiles and is equally relevant for understanding the persistence of environmental contaminants. uniupo.itnih.gov Computational studies on organophosphates can also model their interaction with biological targets, such as enzymes like acetylcholinesterase, and how deuteration might alter these interactions. nih.govmdpi.com Future advancements in this area will likely involve the use of machine learning and artificial intelligence to refine predictive models based on large datasets, and the application of more complex computational methods to simulate the behavior of these compounds in realistic environmental systems. researchgate.netresearchgate.net
Interdisciplinary Approaches Integrating this compound into Broader Chemical Research Contexts
This compound serves as a critical tool in a variety of interdisciplinary research fields, bridging analytical chemistry with environmental science, toxicology, and human health monitoring. Its primary role is as an internal standard for the accurate measurement of its non-labeled counterpart, Di-o-tolyl-phosphate, which is a metabolite of the industrial chemical and neurotoxin, tri-o-cresyl phosphate (B84403) (TOCP). cymitquimica.com
Environmental Monitoring: TOCP and other organophosphate flame retardants are used in a wide range of products and can be released into the environment. mdpi.comservice.gov.uk Researchers in environmental science use this compound to develop sensitive methods for detecting and quantifying the presence of TOCP metabolites in environmental samples such as water, soil, and sediment. mdpi.com This data is essential for assessing the extent of contamination, understanding the environmental fate of these compounds, and evaluating their potential risks to ecosystems. service.gov.uk
Human Biomonitoring (HBM): HBM studies assess human exposure to environmental chemicals by measuring the chemicals or their metabolites in biological samples like urine or blood. mdpi.com The use of this compound enables toxicologists and public health researchers to accurately measure exposure levels to TOCP in the general population or in specific occupational groups. This information is vital for understanding exposure pathways, conducting risk assessments, and establishing links between exposure and potential adverse health effects.
Toxicology and Metabolism Studies: In toxicology, understanding the metabolic fate of a compound is key to assessing its toxicity. This compound can be used in controlled laboratory studies to trace the metabolic pathways of TOCP. By using the labeled compound, researchers can differentiate the administered compound from any pre-existing background levels and precisely track its absorption, distribution, metabolism, and excretion.
The integration of this deuterated standard into these research areas allows for the generation of high-quality, reliable data, which is fundamental for informing regulatory decisions and protecting both environmental and human health.
Standardization and Reference Material Development for Deuterated Analogs
The reliability and comparability of analytical measurements are heavily dependent on the availability of high-quality reference materials. For deuterated analogs like this compound, the development of Certified Reference Materials (CRMs) is a critical aspect of ensuring data integrity across different laboratories and studies.
CRMs are materials with one or more property values that are certified by a technically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. Several national and international organizations, including the National Institute of Standards and Technology (NIST) and the International Atomic Energy Agency (IAEA), are involved in generating and maintaining isotope reference materials. wikipedia.org
The production of deuterated standards involves several key steps to ensure their quality:
Chemical Purity: The compound must be synthesized to a high degree of chemical purity, which is typically assessed using techniques like HPLC and NMR.
Isotopic Enrichment: The degree of deuteration (the percentage of molecules that contain the deuterium (B1214612) isotopes at the specified positions) must be accurately determined, often using mass spectrometry.
Concentration Certification: For standards sold as solutions, the concentration must be precisely certified.
Stability Assessment: The long-term stability of the compound under specified storage conditions is evaluated to ensure its integrity over time.
Commercial suppliers of reference standards often operate under rigorous quality management systems, such as ISO 17034 (for reference material producers) and ISO 17025 (for testing and calibration laboratories), to deliver products that meet the highest standards of excellence. tlcstandards.com The availability of well-characterized and certified deuterated standards like this compound is essential for validating analytical methods and ensuring that data generated in research and monitoring programs is accurate, reliable, and comparable. lgcstandards.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation | Role/Context |
|---|---|---|
| This compound | - | The subject of the article; a deuterated internal standard. |
| Di-o-tolyl-phosphate | - | The non-labeled analyte; a metabolite of TOCP. cymitquimica.com |
| Tri-o-cresyl phosphate | TOCP | Parent compound; a flame retardant and neurotoxin. cymitquimica.com |
| Acetylcholinesterase | AChE | Enzyme target for organophosphates. nih.govmdpi.com |
| Bisphenol S | BPS | An environmental contaminant mentioned in the context of HBM. mdpi.com |
| Triphenyl phosphate | - | An organophosphate flame retardant. mdpi.com |
Q & A
Q. What strategies resolve contradictions in degradation studies of Di-o-tolyl-phosphate-d14 under oxidative conditions?
- Methodology : Use accelerated degradation experiments (e.g., 40°C, 75% humidity) with LC-HRMS to monitor breakdown products. Compare deuterated vs. non-deuterated analogs to isolate isotope effects. For conflicting data, apply principal component analysis (PCA) to distinguish degradation pathways (e.g., hydrolysis vs. photolysis) .
Q. How can isotopic cross-contamination be minimized during high-throughput analysis of Di-o-tolyl-phosphate-d14?
- Methodology : Implement a two-step purification protocol: (1) Solid-phase extraction (SPE) with deuterated solvent rinses to remove matrix interferents, and (2) column chromatography (e.g., silica gel) to isolate the target compound. Use blank injections between samples in LC-MS workflows to monitor carryover .
Q. What experimental controls are critical for quantifying Di-o-tolyl-phosphate-d14 in metabolomic studies?
- Methodology : Include solvent blanks, matrix-matched controls, and spike-recovery experiments (e.g., 80–120% recovery thresholds). For longitudinal studies, validate storage stability (-80°C, argon atmosphere) and use deuterium-depleted water to prevent H/D exchange during sample preparation .
Methodological Considerations
- Spectral Data : Reference <sup>1</sup>H NMR (δ 7.2–7.4 ppm, aromatic protons), <sup>31</sup>P NMR (δ -1.5 to -2.0 ppm), and HRMS (<i>m/z</i> 326.12 [M+H]<sup>+</sup>) for structural confirmation .
- Regulatory Compliance : Ensure compliance with ISO/IEC 17025 for analytical workflows, particularly for environmental or toxicological studies requiring Good Laboratory Practice (GLP) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
